4-[2-(Dimethylamino)propyl]aniline

Catalog No.
S13987661
CAS No.
M.F
C11H18N2
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(Dimethylamino)propyl]aniline

Product Name

4-[2-(Dimethylamino)propyl]aniline

IUPAC Name

4-[2-(dimethylamino)propyl]aniline

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-9(13(2)3)8-10-4-6-11(12)7-5-10/h4-7,9H,8,12H2,1-3H3

InChI Key

CZPNGAFMPHTMTI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)N)N(C)C

4-[2-(Dimethylamino)propyl]aniline is an organic compound characterized by the presence of an aniline group and a dimethylamino propyl side chain. Its chemical structure consists of a benzene ring with an amino group at the para position and a propyl chain containing a dimethylamino group at the ortho position. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

  • Oxidation: The compound can be oxidized to form nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic aromatic substitution can occur at the benzene ring, leading to various substituted derivatives depending on the electrophile used, such as bromine or nitric acid under acidic conditions.

The major products formed from these reactions include:

  • Nitro and nitroso derivatives (from oxidation)
  • Corresponding amine derivatives (from reduction)
  • Various substituted aromatic compounds (from substitution) .

Research indicates that 4-[2-(Dimethylamino)propyl]aniline exhibits potential biological activity. It has been studied for its antimicrobial properties and its ability to inhibit cancer cell growth. The compound's mechanism of action may involve interaction with specific molecular targets, modulating enzyme activity or receptor functions, which could lead to various physiological effects .

The synthesis of 4-[2-(Dimethylamino)propyl]aniline typically involves a nucleophilic substitution reaction between aniline and 2-chloropropyl dimethylamine under basic conditions. The reaction proceeds as follows:

  • Aniline acts as a nucleophile, attacking the electrophilic carbon of 2-chloropropyl dimethylamine.
  • The reaction conditions are optimized for temperature and pressure to enhance yield and purity.

In industrial settings, continuous flow reactors may be utilized to improve mixing and heat transfer, further optimizing the synthesis process .

4-[2-(Dimethylamino)propyl]aniline has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing dyes, pigments, and other organic compounds.
  • Biology: The compound is explored for its potential as a pharmaceutical intermediate due to its biological activity.
  • Industry: It is used in producing polymers, resins, and other industrial chemicals .

Several compounds share structural similarities with 4-[2-(Dimethylamino)propyl]aniline:

Compound NameStructure CharacteristicsUnique Features
AnilineSimple aromatic amine with one amino groupLacks additional functional groups
N,N-DimethylanilineAromatic amine with two methyl groups on nitrogenNo propyl chain; less steric hindrance
4-AminobenzylamineAromatic amine with an additional amino groupContains two amino groups
4-[2-(Diethylamino)ethoxy]anilineSimilar structure but with diethylamino and ethoxy groupsDifferent side chain affects solubility properties

4-[2-(Dimethylamino)propyl]aniline is unique due to its combination of both an aniline group and a dimethylamino propyl chain. This structural feature imparts distinct chemical properties that enhance its versatility for various applications in research and industry .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.146998583 g/mol

Monoisotopic Mass

178.146998583 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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